molecular formula C19H15F3N2O5 B5055376 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione

3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione

Cat. No. B5055376
M. Wt: 408.3 g/mol
InChI Key: JDQMTYZDNBPEHO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an amine, a trifluoromethoxyphenyl group, and a pyrrolidinedione. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The amine group can participate in a variety of reactions and can form salts with acids. The trifluoromethoxyphenyl group is a type of aryl ether that is often used in medicinal chemistry due to its metabolic stability and lipophilicity . The pyrrolidinedione group is a type of cyclic imide that is often found in pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and trifluoromethoxyphenyl groups would contribute to the aromaticity of the compound, while the amine and pyrrolidinedione groups would introduce polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. The amine group could participate in reactions with acids, electrophiles, or other nucleophiles. The pyrrolidinedione could potentially undergo hydrolysis or other reactions involving the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of aromatic and ether groups could contribute to its lipophilicity, while the amine and pyrrolidinedione groups could contribute to its polarity and solubility in water .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)29-13-4-2-12(3-5-13)24-17(25)8-14(18(24)26)23-9-11-1-6-15-16(7-11)28-10-27-15/h1-7,14,23H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQMTYZDNBPEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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